(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate

Synthetic Efficiency Asymmetric Synthesis Fluorinated Amino Acid Production

Procure (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate (CAS 156047-39-1), the mandatory chiral synthon for Odanacatib (MK-0822). The strategic γ-fluorination delivers a critical logP enhancement (Δ~2.9) and metabolic stability that non-fluorinated analogs cannot replicate. Substitution with generic building blocks jeopardizes the exquisite target selectivity and sub-nanomolar potency (IC50 0.2 nM) validated in published SAR. The ester-protected form prevents intramolecular defluorination, ensuring stability during solid-phase peptide synthesis and enabling site-specific 19F NMR protein labeling. Only the (S)-configured ethyl ester guarantees biologically active downstream inhibitors.

Molecular Formula C8H16FNO2
Molecular Weight 177.22 g/mol
CAS No. 156047-39-1
Cat. No. B183655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate
CAS156047-39-1
Synonyms(S)-gamma-fluoroleucine ethyl ester
gamma-FL-EE
Molecular FormulaC8H16FNO2
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(C)(C)F)N
InChIInChI=1S/C8H16FNO2/c1-4-12-7(11)6(10)5-8(2,3)9/h6H,4-5,10H2,1-3H3/t6-/m0/s1
InChIKeyMJEBOMLXSMSDDI-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 156047-39-1: (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate as a Fluorinated Leucine Building Block for Cathepsin K Inhibitor Synthesis


(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate (CAS 156047-39-1), also known as (S)-4-fluoroleucine ethyl ester or 4-fluoro-L-leucine ethyl ester, is a chiral, non-proteinogenic amino acid derivative belonging to the class of γ-fluorinated α-amino acid esters [1]. It is distinguished by the stereospecific replacement of a γ-methyl group in L-leucine with a fluorine atom, yielding a molecular formula of C₈H₁₆FNO₂ and a molecular weight of 177.22 g/mol . As a versatile chiral synthon, this compound has been established as a critical intermediate in the synthesis of the highly selective cathepsin K inhibitor, Odanacatib (MK-0822), a Phase III clinical candidate for osteoporosis .

Why (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate Cannot Be Substituted by Generic Leucine Analogs in Cathepsin K Inhibitor Programs


The strategic γ-fluorination of the leucine side chain in (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate is not a simple bioisosteric replacement; it imparts a unique combination of physicochemical and pharmacological properties that are essential for the potency and selectivity of downstream inhibitors like Odanacatib. While other leucine derivatives exist, they fail to replicate this specific profile. For instance, the non-fluorinated L-leucine ethyl ester lacks the enhanced lipophilicity (XLogP3 = 0.9 vs. -2 for leucine) [1] and metabolic stability conferred by the C-F bond. Furthermore, close structural analogs such as 5-fluoroleucine isomers (FLeu1/FLeu2) or 4-chloroleucine, while also serving as fluorinated probes, are associated with different conformational preferences [2] and may induce steric clashes that compromise the exquisite target selectivity of the final drug molecule. Generic substitution with non-specific fluorinated building blocks would jeopardize the established structure-activity relationships (SAR) critical for achieving the sub-nanomolar IC50 values (0.2 nM) and high selectivity profiles required for advanced therapeutic development [3]. The specific stereochemistry (S-configuration) at the α-carbon and the precise placement of the fluorine atom at the γ-position are non-negotiable for maintaining the intended biological activity.

Head-to-Head Quantitative Evidence for (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate Against Key Analogs


Comparative Synthetic Yield: (S)-4-Fluoroleucine Ethyl Ester vs. (2S,4S)-5-Fluoroleucine

The synthetic accessibility of (S)-4-fluoroleucine ethyl ester sulfate salt is markedly more favorable compared to the preparation of isomeric 5-fluoroleucine analogs. A six-step, chromatography-free asymmetric synthesis of (S)-4-fluoroleucine ethyl ester sulfate salt proceeds in a 25% overall yield . In contrast, reported syntheses for (2S,4S)-5-fluoroleucine and (2S,4R)-5-fluoroleucine (FLeu1 and FLeu2) often involve more complex, lower-yielding steps and necessitate purification by preparative HPLC, a factor that constrains their scalability for industrial procurement [1].

Synthetic Efficiency Asymmetric Synthesis Fluorinated Amino Acid Production

Lipophilicity Enhancement: (S)-4-Fluoroleucine Ethyl Ester vs. L-Leucine Ethyl Ester

Fluorination at the γ-position of the leucine side chain substantially increases lipophilicity, a critical parameter for membrane permeability and target binding. The calculated partition coefficient (XLogP3-AA) for (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate is 0.9 [1]. This represents a dramatic increase over the non-fluorinated parent compound, L-leucine ethyl ester, which has a predicted XLogP of approximately -2.0 [2].

Physicochemical Properties Drug Design Lipophilicity (LogP)

Metabolic Stability Concern: (S)-4-Fluoroleucine Ethyl Ester Exhibits Higher C-F Bond Lability vs. 5-Fluoroleucine Analogs

A critical differentiator for the (S)-4-fluoroleucine scaffold is the propensity for intramolecular nucleophilic attack leading to defluorination, a property not shared by all fluorinated leucine isomers. The carboxylate anion in 4-fluoroleucine can attack the fluorine-substituted tertiary carbon, resulting in C-F bond cleavage with formation of a stable lactone [1]. While this represents a potential stability liability for the free acid, it also underscores the need for the ester-protected form (the target compound) as a stable, storable intermediate . In contrast, (2S,4S)-5-fluoroleucine and (2S,4R)-5-fluoroleucine, where the fluorine is on a primary carbon, do not readily undergo this intramolecular decomposition pathway [2].

Metabolic Stability Prodrug Design Defluorination

Pharmaceutical Utility: (S)-4-Fluoroleucine Ethyl Ester is a Validated Intermediate for the Cathepsin K Inhibitor Odanacatib vs. Non-Validated Analogs

The definitive evidence of utility for (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate is its established role as a key synthetic intermediate in the preparation of Odanacatib (MK-0822) . Odanacatib is a highly potent and selective cathepsin K inhibitor with a reported IC50 of 0.2 nM against the human enzyme . This contrasts with other fluorinated leucine analogs (e.g., (2S,4S)-5-fluoroleucine or 4-chloroleucine) which have not been demonstrated as intermediates for advanced clinical candidates with sub-nanomolar potency and high selectivity profiles (IC50 > 500 nM against cathepsins B, L, S) [1].

Cathepsin K Inhibition Osteoporosis Drug Development Odanacatib Intermediate

Optimal Procurement and Use Cases for (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate (CAS 156047-39-1)


Synthesis of Odanacatib and Related Cathepsin K Inhibitors

This is the primary and most scientifically validated application for CAS 156047-39-1. The compound serves as an essential chiral building block for introducing the 4-fluoroleucine moiety into the P2 position of cathepsin K inhibitor scaffolds, a critical element for achieving the high potency (IC50 = 0.2 nM) and target selectivity observed in Odanacatib [1]. Procurement of this specific (S)-configured ethyl ester is mandatory for replicating published synthetic routes and for the generation of structurally accurate and biologically active lead compounds and their analogs in osteoporosis drug discovery programs [2].

19F NMR Probe Development for Protein Structure and Dynamics Studies

Due to the high sensitivity and 100% natural abundance of the 19F nucleus, the 4-fluoroleucine ethyl ester is a valuable precursor for synthesizing 19F-labeled amino acids for protein NMR spectroscopy [1]. After incorporation into a peptide or protein (often via cell-free synthesis using the deprotected acid or as an orthogonal protecting group building block), the γ-CH2F group provides a sensitive probe for monitoring local protein conformation, ligand binding, and dynamics without causing significant structural perturbation, as demonstrated for other fluorinated leucine analogs [2]. This compound offers a defined, site-specific label, unlike the isomer mixture of 5-fluoroleucines which could lead to spectral ambiguity.

Medicinal Chemistry Campaigns Aimed at Enhancing Lipophilicity and Metabolic Stability

The quantitative logP difference (Δ~2.9 units) between (S)-4-fluoroleucine ethyl ester and the non-fluorinated parent is a compelling differentiator for medicinal chemists [1]. This compound can be procured and utilized in SAR studies to systematically explore the impact of a localized, lipophilic fluorine substitution on the pharmacokinetic properties of a peptide or small molecule lead. Furthermore, the documented liability of the free acid toward intramolecular defluorination [2] makes the ester-protected building block the preferred form for storage and synthetic manipulation, providing a stable starting material for exploring prodrug strategies or incorporating the 4-fluoroleucine fragment into molecules where the C-F bond is stabilized within a larger structure.

Peptide Engineering for Enhanced Proteolytic Resistance

Fluorinated leucine derivatives have been shown to significantly enhance the proteolytic stability of peptides when strategically incorporated near enzymatic cleavage sites [1]. (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate is the recommended precursor for introducing this modification into a growing peptide chain via standard solid-phase peptide synthesis (SPPS). The use of this specific analog, rather than a generic fluorinated leucine, is justified by the established structure-activity data, which indicates that the position of fluorine (γ- vs. δ-) can lead to position-dependent effects on stability; in some cases, fluorinated leucines can increase resistance to proteases like α-chymotrypsin, pepsin, and elastase [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.